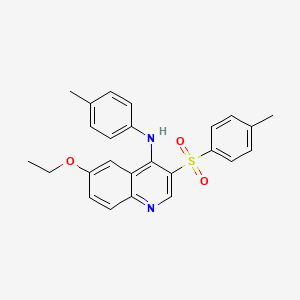

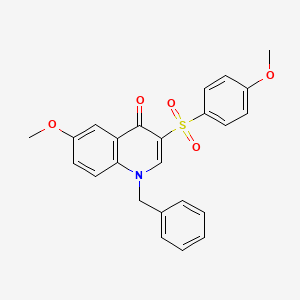

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using various methods.

Applications De Recherche Scientifique

Free Radical Formation and Antioxidant Properties

Studies have investigated the antioxidant properties of ethoxyquin derivatives, demonstrating their ability to exist partly in the free radical form and their potential in preventing lipid peroxidation. For instance, the antioxidant 6-ethoxy-1, 2-dihydro-2,2,4-trimethylquinoline (ethoxyquin) has been shown to form free radicals under specific conditions, such as exposure to UV light, highlighting its potential in food preservation and other antioxidant applications (Skaare & Henriksen, 1975).

Antioxidant Use in Animal Feed

Ethoxyquin, a compound related to the structure of interest, is widely utilized as an antioxidant in animal feed to protect against lipid peroxidation. Although restricted in human food, its safety and the potential for transfer from feed to animal products have been subjects of research, demonstrating its crucial role in food safety and storage (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Physiological Effects

Research has also delved into the physiological impacts of isoquinolines, including effects on blood pressure, respiration, and smooth muscle activity. These studies help to elucidate the complex interactions between chemical structure and biological activity, offering insights into potential therapeutic uses (Fassett & Hjort, 1938).

Cytotoxicity and Genotoxicity

The cytotoxic and genotoxic potential of ethoxyquin has been investigated, highlighting concerns and safety evaluations necessary for its use. Such studies are vital for understanding the potential health risks associated with exposure to these compounds and ensuring their safe use in various applications (Blaszczyk & Skolimowski, 2015).

Apoptosis Induction and Anticancer Properties

Further research has identified quinazoline derivatives as potent inducers of apoptosis and effective anticancer agents, indicating the potential for developing new therapeutic compounds based on this structural framework (Sirisoma et al., 2009).

Analytical and Biochemical Applications

Quinolin-4-amine derivatives have been utilized in the synthesis of fluorescent derivatizing reagents, demonstrating their utility in analytical chemistry for the detection and analysis of bioactive compounds (Cohen & Michaud, 1993).

Propriétés

IUPAC Name |

6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGPPCBRDMBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)

![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)

![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)